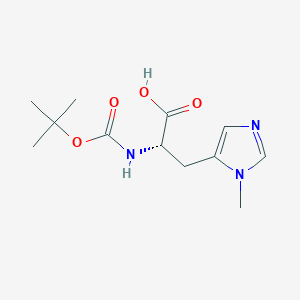

Boc-his(3-ME)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZFLUIZBZNCTI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427020 | |

| Record name | BOC-HIS(3-ME)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61070-22-2 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61070-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BOC-HIS(3-ME)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Nα-Boc-3-methyl-L-histidine (Boc-His(3-Me)-OH) for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-(tert-Butoxycarbonyl)-3-methyl-L-histidine, hereafter referred to as Boc-His(3-Me)-OH. It includes detailed information on its application in peptide synthesis, relevant experimental protocols, and an analysis of its role in mitigating common challenges associated with the incorporation of histidine residues in synthetic peptides.

Core Properties of this compound

This compound is a protected amino acid derivative widely employed as a building block in solid-phase peptide synthesis (SPPS) and other areas of pharmaceutical research. The presence of the tert-Butoxycarbonyl (Boc) protecting group on the α-amino group allows for controlled, stepwise peptide chain elongation. Critically, the methylation at the 3-position (π-position) of the imidazole ring enhances the stability and solubility of the molecule and plays a crucial role in suppressing racemization during peptide coupling reactions.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. These values are compiled from computed data and available experimental information for closely related compounds.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉N₃O₄ | PubChem[2] |

| Molecular Weight | 269.30 g/mol | PubChem[2] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acid | PubChem[2] |

| CAS Number | 61070-22-2 | PubChem[2] |

| Appearance | White to off-white solid (inferred) | General knowledge |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (inferred from similar compounds) | [3][4] |

| Storage | Store at -20°C for long-term stability | [5] |

Application in Peptide Synthesis

The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The strategic placement of the methyl group on the π-nitrogen of the imidazole ring offers significant advantages over other histidine derivatives, particularly in the prevention of racemization.

Racemization in Histidine Coupling

Histidine is notoriously prone to racemization during peptide coupling reactions. This is due to the basicity of the unprotected π-nitrogen of the imidazole ring, which can abstract the α-proton of the activated amino acid, leading to the formation of a planar, achiral enolate intermediate. Reprotonation of this intermediate can result in a mixture of L- and D-isomers, compromising the stereochemical integrity of the final peptide.

The Role of N-3 Methylation in Suppressing Racemization

By alkylating the π-nitrogen, as in this compound, the basicity of this nitrogen is significantly reduced. This disfavors the abstraction of the α-proton, thereby preserving the stereochemical integrity of the amino acid during coupling. While direct quantitative data for the racemization of this compound is limited, studies on the structurally similar Fmoc-His(3-Bum)-OH have shown that N-3 alkylation is a highly effective strategy for minimizing racemization, even under forcing conditions such as elevated temperatures.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound and its incorporation into peptides. These protocols are based on established methods for similar compounds and should be optimized for specific applications.

Synthesis of this compound (Proposed)

A detailed, publicly available protocol for the specific synthesis of this compound is not readily found. However, a plausible synthetic route can be adapted from the synthesis of similar N-3 alkylated histidine derivatives, such as the conversion of Boc-His(τ-Boc)-OMe to Boc-His(3-Bum)-OMe. The general strategy would involve the protection of the α-amino and carboxyl groups of L-histidine, followed by the regioselective methylation of the π-nitrogen of the imidazole ring, and subsequent deprotection of the carboxyl group.

Incorporation of this compound in Boc-SPPS

The following is a general protocol for the incorporation of this compound into a peptide chain using manual or automated Boc-SPPS.

Materials and Reagents:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Ninhydrin test kit

Protocol:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resin with a 5% solution of DIEA in DMF.

-

Coupling:

-

Dissolve this compound (3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Monitoring: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with acetic anhydride.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Purity Analysis by RP-HPLC

The purity of the synthesized peptide containing the this compound residue should be assessed by reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

-

HPLC System: An analytical HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and should be optimized based on the peptide's hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

Sample Preparation:

-

Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., HF/anisole or a less toxic alternative).

-

Precipitate the peptide in cold diethyl ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Storage and Stability

For long-term storage, this compound should be kept in a tightly sealed container at -20°C. Before use, the container should be allowed to warm to room temperature to prevent moisture condensation, which could lead to the hydrolysis of the Boc group.

Conclusion

This compound is a valuable reagent for peptide synthesis, offering enhanced stability, solubility, and, most importantly, a high degree of protection against racemization during coupling. Its use is particularly advantageous in the synthesis of complex peptides where the stereochemical integrity of histidine residues is critical for biological activity. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in research and drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-L-His(π-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nα-tert-butoxycarbonyl-Nπ-methyl-L-histidine (Boc-L-His(π-Me)-OH). This compound is a valuable building block in peptide synthesis, particularly for the incorporation of a π-methylated histidine residue, which can influence the conformation and biological activity of peptides. This document outlines a common synthetic route, detailed experimental protocols for synthesis and characterization, and key analytical data.

Core Compound Properties

Boc-L-His(π-Me)-OH is a derivative of L-histidine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the π-nitrogen of the imidazole side chain is methylated.

| Property | Value |

| Molecular Formula | C₁₂H₁₉N₃O₄[1] |

| Molecular Weight | 269.30 g/mol [1] |

| Appearance | White to off-white solid |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1-methyl-1H-imidazol-4-yl)propanoic acid |

| Synonyms | Boc-His(pi-Me)-OH, N-alpha-t-Butyloxycarbonyl-pi-methyl-L-histidine[1] |

Synthesis of Boc-L-His(π-Me)-OH

The synthesis of Boc-L-His(π-Me)-OH can be achieved through a multi-step process starting from L-histidine. A general and effective strategy involves the protection of the α-amino group, followed by the selective methylation of the π-nitrogen of the imidazole ring, and subsequent saponification of the methyl ester.

Caption: Synthetic workflow for Boc-L-His(π-Me)-OH.

Step 1: Synthesis of L-Histidine methyl ester dihydrochloride

-

To a cooled (0 °C) and stirred suspension of L-histidine (15.5 g, 100 mmol) in methanol (200 mL), thionyl chloride (15 mL, 205 mmol) is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The solvent is removed under reduced pressure to yield a white solid.

-

The solid is triturated with diethyl ether, filtered, and dried under vacuum to give L-histidine methyl ester dihydrochloride.

Step 2: Synthesis of Nα-Boc-L-histidine methyl ester (Boc-L-His-OMe)

-

L-Histidine methyl ester dihydrochloride (24.2 g, 100 mmol) is dissolved in a mixture of dioxane and water (1:1, 200 mL).

-

The solution is cooled to 0 °C, and triethylamine (27.9 mL, 200 mmol) is added to adjust the pH to approximately 9-10.

-

Di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 110 mmol) dissolved in dioxane (50 mL) is added dropwise.

-

The reaction is stirred at room temperature for 12 hours.

-

The solvent is evaporated, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield Boc-L-His-OMe.

Step 3: Synthesis of Nα-Boc-Nπ-methyl-L-histidine methyl ester (Boc-L-His(π-Me)-OMe)

-

To a solution of Boc-L-His-OMe (26.9 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C, sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) is added portion-wise.

-

The mixture is stirred for 30 minutes at 0 °C.

-

Methyl iodide (6.9 mL, 110 mmol) is added dropwise, and the reaction is stirred at room temperature for 6 hours.

-

The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of Nα-Boc-Nπ-methyl-L-histidine (Boc-L-His(π-Me)-OH)

-

Boc-L-His(π-Me)-OMe (28.3 g, 100 mmol) is dissolved in a mixture of THF and water (3:1, 200 mL).

-

Lithium hydroxide monohydrate (4.6 g, 110 mmol) is added, and the mixture is stirred at room temperature for 4 hours.

-

The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.

-

The aqueous layer is acidified to pH 3-4 with 1 M HCl at 0 °C.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Boc-L-His(π-Me)-OH as a solid.

Characterization of Boc-L-His(π-Me)-OH

Thorough characterization is essential to confirm the structure and purity of the synthesized Boc-L-His(π-Me)-OH. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Logical workflow for the characterization of Boc-L-His(π-Me)-OH.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Imidazole C2-H |

| ~6.8 | s | 1H | Imidazole C5-H |

| ~4.3 | m | 1H | α-CH |

| ~3.6 | s | 3H | N-CH₃ |

| ~3.1 | m | 2H | β-CH₂ |

| 1.4 | s | 9H | Boc (CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~137 | Imidazole C2 |

| ~128 | Imidazole C4 |

| ~118 | Imidazole C5 |

| ~80 | Boc C(CH₃)₃ |

| ~55 | α-C |

| ~33 | N-CH₃ |

| ~29 | β-C |

| ~28 | Boc (CH₃)₃ |

Mass Spectrometry (ESI-MS)

| m/z | Assignment |

| 270.14 | [M+H]⁺ |

| 292.12 | [M+Na]⁺ |

| 268.12 | [M-H]⁻ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H stretch (acid) |

| ~2980 | C-H stretch (alkane) |

| ~1710 | C=O stretch (Boc and acid) |

| ~1520 | N-H bend |

| ~1160 | C-O stretch |

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Boc-L-His(π-Me)-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the functional groups present in the molecule.[2][3][4][5]

References

Applications of Boc-His(3-Me)-OH in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-butyloxycarbonyl-3-methyl-L-histidine, commonly referred to as Boc-His(3-Me)-OH, is a specialized amino acid derivative with significant applications in biochemical research, particularly in the realms of peptide synthesis and drug development. The strategic methylation at the 3-position (π-position) of the imidazole ring offers distinct advantages, primarily in the suppression of racemization during peptide synthesis, a critical factor for ensuring the stereochemical integrity and biological activity of the final peptide. This guide provides an in-depth overview of the applications of this compound, including its chemical properties, its role in solid-phase peptide synthesis (SPPS), and its utility in the development of therapeutic peptides. Detailed experimental protocols and visual representations of key processes are provided to facilitate its practical implementation in the laboratory.

Introduction

Histidine is a crucial amino acid in many biologically active peptides, contributing to their structure, function, and catalytic activity. However, its imidazole side chain presents a significant challenge during solid-phase peptide synthesis (SPPS) due to its susceptibility to racemization. The π-nitrogen of the imidazole ring can act as an internal base, facilitating the abstraction of the α-proton and leading to a loss of chirality. To circumvent this, various protecting group strategies have been developed. This compound is a protected amino acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole ring is modified with a methyl group at the 3-position. This methylation effectively blocks the problematic π-nitrogen, thereby minimizing racemization and enhancing the fidelity of peptide synthesis.[1]

The incorporation of 3-methylhistidine into peptides can also impart desirable physicochemical properties, such as increased stability and solubility, which are advantageous for drug development.[2] This guide will explore the multifaceted applications of this compound, providing researchers with the necessary information to leverage its benefits in their work.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in synthesis. The following table summarizes key properties of this compound.[3]

| Property | Value |

| Molecular Formula | C₁₂H₁₉N₃O₄ |

| Molecular Weight | 269.30 g/mol |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acid |

| CAS Number | 61070-22-2 |

| Appearance | White to off-white powder |

| Purity | ≥ 99% (HPLC) |

| Solubility | Soluble in organic solvents like DMF and DCM. |

| Storage Conditions | Store at 0-8°C |

Data sourced from PubChem (CID: 7018763) and Chem-Impex.[2][3]

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a valuable building block for introducing a 3-methylhistidine residue into a peptide chain.

Suppression of Racemization

Histidine is highly prone to racemization during the activation step of peptide coupling. The unprotected π-nitrogen of the imidazole ring can abstract the α-proton, leading to the formation of an achiral enolate intermediate.[4] Methylation at the 3-position of the imidazole ring in this compound sterically and electronically hinders this intramolecular base catalysis, significantly suppressing racemization and ensuring the synthesis of peptides with high stereochemical purity.[1]

While direct quantitative data for the racemization of this compound is limited, studies on the analogous Fmoc-protected derivative, Fmoc-His(3-Me)-OH, and the structurally similar Fmoc-His(3-Bum)-OH, provide strong evidence for the effectiveness of N-3 alkylation in preserving chiral integrity.[1] The following table presents comparative data on the racemization of various protected histidine derivatives, illustrating the benefits of π-nitrogen protection.

| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |

| Fmoc-His(3-Bum)-OH | TBTU/DIPEA Coupling | <0.3% (Below detection limit) |

| Fmoc-His(1-Trt)-OH | TBTU/DIPEA Coupling | 4.5% |

Data for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH from a study on Liraglutide synthesis.[4] Data for Fmoc-His(3-Bum)-OH and Fmoc-His(1-Trt)-OH from a study on a model peptide Z-Ala-His-Pro-OH. Fmoc-His(3-Bum)-OH serves as a proxy for N-3 alkyl-type protection.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This section provides a detailed protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.

Materials and Reagents

-

This compound

-

Merrifield resin or other suitable Boc-compatible resin

-

Other Nα-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Piperidine (for Fmoc synthesis comparison, if needed)

-

Cleavage cocktail (e.g., HF or TFMSA/TFA)

-

Scavengers (e.g., anisole, thioanisole)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

SPPS Workflow

Detailed Synthesis Steps

-

Resin Preparation: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

-

First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and shake for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (2x), and then DCM (3x).

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 10% DIPEA in DCM and shake for 5-10 minutes. Repeat this step.

-

Wash the resin with DCM (3x) and then DMF (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Boc group removed, wash the resin thoroughly with DCM and dry it under vacuum.

-

Treat the resin with a strong acid cleavage cocktail (e.g., anhydrous HF or a TFMSA/TFA mixture) containing appropriate scavengers for 1-2 hours at 0°C.

-

Evaporate the cleavage cocktail and precipitate the crude peptide with cold diethyl ether.

-

-

Purification and Analysis:

-

Wash the peptide pellet with cold diethyl ether and dry it.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of peptide-based therapeutics.

Enhanced Peptide Stability and Solubility

The incorporation of 3-methylhistidine can enhance the stability of peptides against enzymatic degradation. The methyl group can sterically hinder the access of proteases to adjacent peptide bonds, thereby increasing the peptide's half-life in biological systems.[2] Furthermore, the modification of the imidazole ring can alter the overall hydrophilicity and charge distribution of the peptide, potentially leading to improved solubility and better pharmacokinetic properties.[2]

Synthesis of Bioactive Peptides

This compound is instrumental in the synthesis of peptides containing 3-methylhistidine, which are known to possess various biological activities. A prominent example is anserine (β-alanyl-3-methyl-L-histidine), a dipeptide found in the muscle and brain tissue of various animals. Anserine exhibits antioxidant, pH-buffering, and potential anti-glycation properties, making it and its analogs interesting candidates for therapeutic development.[5][6] The synthesis of such peptides requires a reliable method for incorporating 3-methylhistidine without racemization, a role perfectly fulfilled by this compound.

Conclusion

This compound is a critical reagent for researchers engaged in peptide synthesis and drug development. Its key advantage lies in the effective suppression of histidine racemization, a common and detrimental side reaction in SPPS. This ensures the synthesis of stereochemically pure peptides, which is paramount for their biological function. Furthermore, the incorporation of 3-methylhistidine can enhance the stability and solubility of peptides, improving their potential as therapeutic agents. The detailed protocols and conceptual diagrams provided in this guide aim to equip researchers with the knowledge to effectively utilize this compound in their pursuit of novel and effective peptide-based solutions for biochemical and pharmaceutical challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C12H19N3O4 | CID 7018763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merel.si [merel.si]

- 5. mdpi.com [mdpi.com]

- 6. Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-His(3-Me)-OH for Studying Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Boc-3-methyl-L-histidine (Boc-His(3-Me)-OH), a critical reagent for the study of post-translational modifications (PTMs), specifically 3-methylhistidine. This modification serves as a key biomarker for muscle protein catabolism and its incorporation into peptides offers a strategy for enhancing therapeutic properties. This document details the synthesis, application in peptide chemistry, analytical detection methods, and the biological context of 3-methylhistidine, supported by experimental protocols and quantitative data.

Introduction to 3-Methylhistidine (3-MH)

3-Methylhistidine (3-MH) is a post-translationally modified amino acid derived from histidine.[1] It is primarily found in actin and myosin, the major contractile proteins in skeletal muscle.[2][3] The methylation of histidine occurs on the imidazole ring at the N-3 (tele) position. Unlike its precursor, histidine, 3-MH is not re-utilized for protein synthesis after muscle protein breakdown.[2] Instead, it is released into the bloodstream and excreted in the urine, making its concentration in biological fluids a valuable and sensitive biomarker for the rate of muscle protein degradation.[3] Elevated levels of 3-MH are associated with conditions of increased muscle catabolism, such as strenuous exercise, muscle injury, fasting, and various metabolic disorders.

Beyond its role as a biomarker, the incorporation of 3-methylhistidine into peptides is a strategic approach in drug design to enhance proteolytic stability. The methyl group can sterically hinder the action of proteases that typically cleave at or near histidine residues, thereby prolonging the peptide's half-life in biological systems.[4]

This compound: A Key Building Block for 3-MH Peptide Synthesis

To study the effects of 3-methylation on peptide function and to synthesize 3-MH-containing peptides as research tools or potential therapeutics, a protected form of the amino acid is required for solid-phase peptide synthesis (SPPS). Nα-Boc-3-methyl-L-histidine (this compound) is the key building block for this purpose. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for the controlled, stepwise addition of the amino acid to a growing peptide chain under Boc-SPPS conditions.

Synthesis of this compound

The synthesis of this compound involves two key steps: the regioselective methylation of the histidine imidazole ring at the N-3 position and the subsequent protection of the α-amino group with a Boc group.

Step 1: Synthesis of 3-Methyl-L-histidine

A common method for the synthesis of 3-methyl-L-histidine involves the direct methylation of L-histidine.

-

Protocol:

-

Dissolve L-histidine in a suitable solvent, such as water or a mixed aqueous-organic solvent system.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, in a stoichiometric amount. The reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the imidazole nitrogen.

-

Control of regioselectivity to favor N-3 methylation over N-1 methylation can be challenging and may require optimization of reaction conditions (e.g., pH, temperature, and choice of methylating agent).

-

The reaction mixture is stirred for a defined period, and the progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the 3-methyl-L-histidine product is isolated and purified, often through ion-exchange chromatography.

-

Step 2: Boc Protection of 3-Methyl-L-histidine

The α-amino group of 3-methyl-L-histidine is protected using di-tert-butyl dicarbonate (Boc)₂O.

-

Protocol:

-

Dissolve 3-methyl-L-histidine in a suitable solvent mixture, such as dioxane/water or tetrahydrofuran/water.

-

Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the this compound product is isolated by acidification of the reaction mixture followed by extraction with an organic solvent (e.g., ethyl acetate). The product is then purified by recrystallization or column chromatography.

-

Incorporation of this compound into Peptides via Boc-SPPS

This compound is incorporated into peptide sequences using the Boc solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of Boc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol for Boc-SPPS using this compound

This protocol outlines a single coupling cycle for the incorporation of this compound.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid already attached and its Nα-Boc group removed. Swell the resin in dichloromethane (DCM).

-

Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

-

Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes to ensure complete removal of the Boc group.[5]

-

Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with N,N-dimethylformamide (DMF).

-

Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.[6]

-

Wash the resin extensively with DMF to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin substitution) and an activating agent in DMF or a mixture of DMF/DCM. Due to the steric hindrance of the 3-methyl group, robust coupling reagents are recommended.

-

Recommended Coupling Reagents:

-

HBTU/HATU: Dissolve this compound and HBTU or HATU (1 equivalent to the amino acid) in DMF. Add DIEA (2 equivalents to the amino acid) to activate.

-

DCC/HOBt: Dissolve this compound and HOBt (1 equivalent) in DMF/DCM. Add DCC (1 equivalent) and pre-activate for 10 minutes at 0°C.

-

-

Add the activated this compound solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours. The extended coupling time is recommended due to the potentially slower reaction rate of the sterically hindered amino acid.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, a second coupling (recoupling) with a freshly prepared activated this compound solution is recommended.

-

-

Capping (Optional): If unreacted amino groups persist after recoupling, they can be capped to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In the case of peptides containing 3-methylhistidine, the methyl group on the imidazole ring is stable to the cleavage conditions.

-

Protocol:

-

The peptide-resin is treated with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Scavengers, such as anisole, are added to the cleavage cocktail to prevent side reactions.

-

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and dried.

-

The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analytical Techniques for the Characterization of 3-MH Peptides

Accurate detection and quantification of 3-methylhistidine in synthetic peptides and biological samples are crucial for research and development.

Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the identification and quantification of 3-MH.

-

Methodology:

-

Sample Preparation: Peptides are typically analyzed directly after purification. For biological samples (e.g., plasma, urine), a protein precipitation step followed by solid-phase extraction may be necessary to remove interfering substances.

-

LC-MS/MS Analysis: The sample is injected into an LC system to separate the peptide of interest from other components. The eluent is then introduced into a tandem mass spectrometer.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion (the protonated peptide) to a characteristic product ion.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 1-Methylhistidine | 170.1 | 126.1 | - |

| 3-Methylhistidine | 170.1 | 124.1 | 16 |

| d₃-3-Methylhistidine (Internal Standard) | 173 | 127 | 16 |

Table 1: Exemplary Mass Spectrometry Parameters for 1-MH and 3-MH Detection.[7]

Proteolytic Stability Assay

A key application of incorporating 3-MH into peptides is to enhance their resistance to enzymatic degradation. The following protocol outlines a typical in vitro assay to assess proteolytic stability.

-

Protocol:

-

Incubation: Incubate the 3-MH-containing peptide and its unmodified counterpart in human serum or a specific protease solution (e.g., trypsin) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Reaction Quenching: Stop the proteolytic reaction in each aliquot by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or acetonitrile.

-

Analysis: Quantify the amount of intact peptide remaining at each time point using RP-HPLC or LC-MS.

-

Data Analysis: Plot the percentage of intact peptide remaining against time. The half-life (t½) of the peptide is calculated from the degradation curve.

-

| Peptide | Modification | Half-life (t½) in Human Serum (Illustrative) |

| Peptide X | Unmodified (His) | 30 minutes |

| Peptide X | 3-Methylhistidine | > 240 minutes |

Table 2: Illustrative Quantitative Data on Proteolytic Stability.

Biological Context: Signaling Pathways in Muscle Protein Catabolism

The release of 3-methylhistidine from muscle protein is a downstream consequence of complex signaling pathways that regulate protein degradation. Understanding these pathways is crucial for developing therapeutic strategies to combat muscle wasting. The primary pathways involved are the mTOR, FoxO, and NF-κB signaling cascades.

Signaling Pathway Diagrams

Conclusion

This compound is an indispensable tool for researchers studying the post-translational modification of histidine and its implications in muscle physiology and drug development. Its use in solid-phase peptide synthesis allows for the creation of peptides with enhanced proteolytic stability, providing a valuable strategy for improving the therapeutic potential of peptide-based drugs. The analytical methods and experimental protocols detailed in this guide offer a framework for the successful synthesis, characterization, and evaluation of 3-methylhistidine-containing peptides. A thorough understanding of the underlying biological signaling pathways that regulate 3-methylhistidine release is critical for the development of effective interventions for muscle wasting diseases.

References

- 1. 3-Methylhistidine - Wikipedia [en.wikipedia.org]

- 2. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. 3-Methylhistidine turnover in the whole body, and the contribution of skeletal muscle and intestine to urinary 3-methylhistidine excretion in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of N-methylated histidine residues

An In-depth Technical Guide on the Biological Significance of N-methylated Histidine Residues

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. While phosphorylation, ubiquitination, and methylation of lysine and arginine are well-studied, the methylation of histidine residues has remained a comparatively enigmatic PTM. This guide delves into the core biological significance of N-methylated histidine, a subtle but impactful modification. It provides a comprehensive overview of the key enzymes, their substrates, and the physiological consequences of this modification, from maintaining cytoskeletal integrity to its emerging roles in oncology and utility as a clinical biomarker. This document synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental protocols, and provides visual diagrams of crucial pathways and workflows to empower researchers and drug development professionals in this burgeoning field.

Biochemistry of Histidine Methylation

The imidazole ring of histidine contains two nitrogen atoms, Nπ (pros, or N1) and Nτ (tele, or N3), both of which can be methylated.[1][2] This modification is catalyzed by a class of enzymes known as protein histidine methyltransferases (PHMTs) that transfer a methyl group from the universal methyl donor S-adenosyl-L-methionine (AdoMet), yielding a methylated histidine residue and S-adenosyl-L-homocysteine (AdoHcy).[3][4]

Biochemically, methylation alters the properties of the histidine side chain. It increases the pKa of the imidazole ring, thereby increasing the fraction that is protonated at physiological pH.[3] This can impact protein structure, protein-protein interactions, metal ion chelation, and enzyme catalysis.[5]

Key Protein Histidine Methyltransferases (PHMTs) and Their Substrates

Recent research has identified three primary PHMTs in mammals, each displaying distinct specificity for the nitrogen atom on the imidazole ring and the target protein sequence.[1]

-

SETD3 (SET Domain Containing 3): Identified as the first metazoan histidine methyltransferase, SETD3 specifically catalyzes the N3-methylation of Histidine 73 (His73) in β-actin.[6][7][8][9] This modification is highly conserved and is crucial for maintaining cytoskeleton integrity and regulating smooth muscle contractility.[7]

-

METTL9 (Methyltransferase-like 9): METTL9 is a broad-specificity N1-histidine methyltransferase that targets proteins containing a "His-x-His" (HxH) motif, where 'x' is a small amino acid residue.[1][10] It specifically methylates the second histidine of the motif.[1] Key substrates include zinc transporters like SLC39A7, with implications for tumor growth.[11]

-

METTL18 (Methyltransferase-like 18): This enzyme is responsible for the N3-methylation of Histidine 245 on the ribosomal protein RPL3.[1] This modification is important for the proper assembly of the 60S ribosome subunit and maintaining the fidelity of translation.[12]

Table 1: Summary of Characterized Mammalian Protein Histidine Methyltransferases

| Methyltransferase | Target Nitrogen | Substrate(s) | Specific Residue(s) | Key Biological Function(s) |

| SETD3 | N3 (Nτ) | β-Actin | His73 | Cytoskeleton integrity, smooth muscle contraction[6][7] |

| METTL9 | N1 (Nπ) | Proteins with "HxH" motif (e.g., SLC39A7, S100A9) | Second His in HxH motif | Zinc homeostasis, tumor growth[1][11] |

| METTL18 | N3 (Nτ) | Ribosomal Protein L3 (RPL3) | His245 | Ribosome assembly, translational fidelity[1][12] |

Physiological and Pathological Significance

Regulation of the Cytoskeleton and Muscle Function

The N3-methylation of actin at His73 by SETD3 is the most well-characterized histidine methylation event. This modification reduces the rate of nucleotide exchange on actin monomers and slightly accelerates the assembly of actin filaments.[7] Mice lacking SETD3 show a complete loss of actin His73 methylation.[7] This results in severe reproductive issues in female mice, specifically primary maternal dystocia (difficulty in childbirth) due to impaired uterine smooth muscle contraction, highlighting a critical role for this PTM in physiological processes.[7]

Role in Cancer

The role of histidine methylation in cancer is an emerging area of research. SETD3 has been implicated in carcinogenesis, although its exact role may be context-dependent.[6][8] More directly, the METTL9 methyltransferase has been shown to be required for tumor growth.[11] By methylating zinc transporters, METTL9 influences zinc homeostasis, which is critical for the function of numerous enzymes and transcription factors involved in cell proliferation. Deletion of Mettl9 in mouse models suppresses tumor growth and enhances anti-tumor immunity.[11]

N-Methylated Histidine as Biomarkers

Free N-methylated histidine residues, liberated during protein degradation, are not reutilized for protein synthesis and are excreted, making them valuable biomarkers.[2]

-

3-Methylhistidine (3-MH): Formed from the post-translational methylation of histidine in actin and myosin, 3-MH is released during the breakdown of myofibrillar proteins.[2][13] Its concentration in plasma and urine serves as a sensitive marker for muscle protein catabolism.[14][15] Elevated levels can indicate muscle wasting, strenuous exercise, or certain metabolic disorders.[13] However, dietary meat intake also contributes to 3-MH levels, which must be considered during interpretation.[2]

-

1-Methylhistidine (1-MH): Unlike 3-MH, 1-MH is not endogenously formed in humans.[14] Its presence in the body is primarily the result of metabolizing the dipeptide anserine (β-alanyl-Nπ-methyl-L-histidine), which is abundant in poultry and fish.[16][17] Therefore, 1-MH serves as a specific biomarker for recent meat consumption and can be used to distinguish dietary from endogenous sources of 3-MH.[2][13]

Table 2: Reference Concentrations of N-Methylated Histidines

| Analyte | Matrix | Normal Concentration Range | Associated Conditions for Elevation |

| 1-Methylhistidine (1-MH) | Plasma | ~5.0 - 15.0 µmol/L[2][18] | High meat/fish intake |

| Urine | 17.7 - 153.8 µmol/mmol creatinine[19][20][21] | High meat/fish intake | |

| 3-Methylhistidine (3-MH) | Plasma | ~2.7 - 10.0 µmol/L[2] | Muscle wasting, strenuous exercise, high meat intake[13] |

| Urine | Variable, reflects muscle mass and diet | Muscle catabolism, trauma, muscular dystrophy[2] |

N-Methylated Dipeptides: Carnosine and Anserine

Beyond their role as protein residues, N-methylated histidines are components of biologically active dipeptides. Anserine (β-alanyl-Nπ-methyl-L-histidine) is the N1-methylated form of carnosine (β-alanyl-L-histidine).[16] These dipeptides are found in high concentrations in skeletal muscle and brain tissue.[16][22] They possess significant pH-buffering and antioxidant properties and play roles in metal ion chelation.[23] Supplementation with carnosine and anserine has been explored for ergogenic effects in high-intensity exercise and for potential therapeutic benefits against cognitive decline.[24][25] Anserine is more resistant to degradation by the enzyme carnosinase in human serum compared to carnosine, potentially increasing its bioavailability.[23][25]

Experimental Protocols

Identification of Histidine Methylation Sites by Mass Spectrometry

There are no established affinity agents to enrich for histidine-methylated peptides, making their large-scale identification challenging.[26] The primary method relies on high-resolution mass spectrometry (MS) analysis of complex peptide mixtures derived from proteolytic digests.

Generalized Protocol:

-

Protein Extraction and Digestion: Extract total protein from cells or tissues. Reduce and alkylate cysteine residues, followed by digestion with a protease (e.g., Trypsin).

-

Peptide Fractionation (Optional but Recommended): To reduce sample complexity, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography (RPLC).

-

LC-MS/MS Analysis: Analyze peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow RPLC system. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.

-

Database Searching: Search the resulting MS/MS spectra against a protein sequence database. The search parameters must include methylation of histidine (+14.01565 Da) as a variable modification. Specialized search algorithms may be required to handle the neutral loss of the methyl group from the imidazole ring.

-

Validation: Manually inspect MS/MS spectra of putative methylated peptides to confirm the assignment, looking for key fragment ions that support the modification site.

In Vitro Methyltransferase Assay

This assay measures the ability of a recombinant methyltransferase to transfer a methyl group from AdoMet to a specific substrate.

Generalized Protocol (Radiometric):

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).[1]

-

Add Components:

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[1]

-

Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by spotting the mixture onto P81 phosphocellulose paper.[1]

-

Detection:

-

If using P81 paper, wash extensively to remove unincorporated [³H]-AdoMet. Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Alternatively, the reaction can be analyzed by LC-MS to detect the mass shift corresponding to methylation of the substrate peptide.[1]

-

Future Directions and Drug Development Implications

The study of N-methylated histidine residues is rapidly advancing. The discovery of specific writers (SETD3, METTL9, METTL18) opens the door to developing potent and selective inhibitors. Such inhibitors could serve as valuable chemical probes to further elucidate the biological roles of histidine methylation and may hold therapeutic potential, particularly in oncology, given the role of METTL9 in tumor growth.[11]

Furthermore, the development of robust analytical methods to quantify 1-MH and 3-MH is crucial for clinical applications, enabling better monitoring of muscle health, nutritional status, and dietary adherence in clinical trials.[13][18] Unanswered questions remain, including the identification of demethylases ("erasers") for this modification and a full characterization of the histidine "methylome" across different tissues and disease states. Addressing these questions will be paramount for fully understanding the significance of this PTM and harnessing its potential for therapeutic intervention.

References

- 1. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 3. Enzymology and significance of protein histidine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase [pubmed.ncbi.nlm.nih.gov]

- 7. SETD3 is an actin histidine methyltransferase that prevents primary dystocia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The methyltransferase SETD3-mediated histidine methylation: Biological functions and potential implications in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Molecular basis for histidine N1 position-specific methylation by CARNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 14. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SMPDB [smpdb.ca]

- 16. journals.physiology.org [journals.physiology.org]

- 17. 1-Methylhistidine | Rupa Health [rupahealth.com]

- 18. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Showing Compound L-1-Methylhistidine (FDB012119) - FooDB [foodb.ca]

- 20. Human Metabolome Database: Showing metabocard for 1-Methylhistidine (HMDB0000001) [hmdb.ca]

- 21. SMPDB [smpdb.ca]

- 22. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anserine - Wikipedia [en.wikipedia.org]

- 24. The ergogenic effect of acute carnosine and anserine supplementation: dosing, timing, and underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

A Technical Guide to Boc-L-His(3-Me)-OH: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Boc-3-methyl-L-histidine (Boc-L-His(3-Me)-OH), a critical building block in modern peptide synthesis. This document details its chemical properties, provides a list of potential suppliers, and explores its primary application in mitigating racemization during solid-phase peptide synthesis (SPPS).

Chemical Identity and Properties

Boc-L-His(3-Me)-OH is a derivative of the amino acid L-histidine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole ring is methylated at the N-3 (π) position. This specific modification is crucial for its utility in peptide synthesis.

Table 1: Chemical Identifiers and Properties of Boc-L-His(3-Me)-OH

| Property | Value | Source |

| CAS Number | 61070-22-2 | [1] |

| Molecular Formula | C12H19N3O4 | [1] |

| Molecular Weight | 269.30 g/mol | [1] |

| IUPAC Name | (2S)-3-(3-methyl-1H-imidazol-4-yl)-2-{[(2-methylpropan-2-yl)oxy]carbonylamino}propanoic acid | [1] |

| Synonyms | N-[(tert-Butoxy)carbonyl]-3-methyl-L-histidine, Boc-His(π-Me)-OH, N-alpha-t-Butyloxycarbonyl-3-methyl-L-histidine | [1] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Purity | Typically ≥99% (HPLC) | [1] |

Table 2: Computed Physicochemical Properties of Boc-L-His(3-Me)-OH

| Property | Value | Source |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 269.13755610 Da | [1] |

| Monoisotopic Mass | 269.13755610 Da | [1] |

| Topological Polar Surface Area | 93.5 Ų | [1] |

| Heavy Atom Count | 19 | [1] |

Suppliers

Boc-L-His(3-Me)-OH is available from various chemical suppliers specializing in reagents for peptide synthesis. Researchers can source this compound from the following vendors:

-

Bachem

-

Chem-Impex

-

CymitQuimica

-

BOC Sciences

-

US Biological Life Sciences

Role in Peptide Synthesis: Prevention of Racemization

The incorporation of histidine into a peptide chain is a well-known challenge in SPPS due to the susceptibility of the α-carbon to racemization. The unprotected imidazole ring of histidine can act as an intramolecular base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity.

The strategic methylation at the N-3 (π) position of the imidazole ring in Boc-L-His(3-Me)-OH effectively blocks this pathway. By protecting the N-3 nitrogen, the intramolecular base-catalyzed epimerization is significantly suppressed. This ensures the chiral purity of the final peptide, which is critical for its biological activity. While direct quantitative data on the racemization of Boc-L-His(3-Me)-OH is limited, studies on the analogous Fmoc-His(3-Bum)-OH, which also features an N-3 alkyl-type protection, demonstrate a high degree of chiral stability.

Experimental Protocols

Proposed Synthesis of Boc-L-His(3-Me)-OH

This proposed multi-step synthesis involves the protection of the α-amino and carboxylic acid groups, followed by regioselective methylation of the imidazole ring, and subsequent deprotection of the carboxylic acid.

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-His(3-Me)-OH is utilized as a standard amino acid building block in Boc-based SPPS. The general workflow is as follows:

-

Resin Preparation: A suitable solid support (e.g., Merrifield resin) is prepared with the first amino acid attached.

-

Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA).

-

Coupling: Boc-L-His(3-Me)-OH is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then added to the resin to form the peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide chain is complete, it is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

Conclusion

Boc-L-His(3-Me)-OH is an essential reagent for the synthesis of high-purity peptides containing histidine. Its key feature, the N-3 methylation of the imidazole ring, provides a robust solution to the persistent problem of histidine racemization during peptide synthesis. For researchers and professionals in drug development, the use of Boc-L-His(3-Me)-OH is a critical strategy for ensuring the stereochemical integrity and, consequently, the biological activity of synthetic peptides.

References

The Impact of 3-Methylhistidine on Peptide Conformation: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of how the subtle modification of a single amino acid can profoundly influence the structure, stability, and function of peptides, with a focus on the implications for therapeutic design.

The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug development, offering a powerful tool to enhance therapeutic properties such as receptor affinity, metabolic stability, and bioavailability. Among these modifications, the N-methylation of histidine residues, particularly the formation of 3-methylhistidine (3-MH), presents a nuanced yet potent method for modulating peptide conformation and function. This technical guide provides a comprehensive overview of the structural and functional consequences of incorporating 3-methylhistidine into peptide chains, supported by experimental data and detailed methodologies.

Physicochemical Impact of 3-Methylhistidine Incorporation

The introduction of a methyl group onto the imidazole ring of histidine at the N-3 (tele) position instigates a cascade of physicochemical changes that collectively alter the peptide's behavior.[1]

Key Physicochemical Differences:

-

Increased Basicity: Methylation of the imidazole ring increases its basicity (pKa). This can alter the charge state of the histidine side chain at physiological pH, thereby influencing electrostatic interactions within the peptide and with its binding partners.[1]

-

Locked Tautomeric State: Unmodified histidine exists in two tautomeric forms (Nδ-H and Nε-H). N-methylation at the N-3 position locks the imidazole ring into a single tautomeric state, eliminating this flexibility. This has profound implications for the peptide's hydrogen bonding capacity, a critical determinant of secondary and tertiary structure.[1]

-

Steric Hindrance: The addition of a methyl group introduces steric bulk. In 3-methylhistidine, this bulk is projected away from the peptide backbone, which can directly influence intermolecular interactions and potentially mask sites of proteolytic cleavage.[1]

These fundamental alterations can lead to significant changes in the peptide's secondary structure, such as the stabilization of α-helices or β-turns, and can markedly improve its resistance to degradation by proteases.[1]

Quantitative Analysis of Conformational Changes

The conformational impact of 3-methylhistidine can be quantified using a variety of biophysical and computational techniques. While specific data is highly dependent on the peptide sequence and its environment, the following tables illustrate the typical effects observed.

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a widely used technique to assess the secondary structure content of peptides in solution. The introduction of 3-methylhistidine can induce a measurable shift in the equilibrium between different conformational states.

| Peptide Analog | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Peptide-His | 25 | 15 | 60 |

| Peptide-3-MH | 35 | 15 | 50 |

Table 1: Illustrative example of changes in secondary structure content upon substitution of histidine (His) with 3-methylhistidine (3-MH), as might be determined by CD spectroscopy. The data indicates a stabilization of the α-helical conformation.

Dihedral Angle Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the determination of backbone dihedral angles (φ and ψ). Changes in these angles upon 3-methylhistidine incorporation can reveal localized conformational shifts.

| Residue Position | Peptide-His (φ, ψ) | Peptide-3-MH (φ, ψ) | Conformational Change |

| i-1 | -65°, -40° | -68°, -38° | Minor |

| i (His/3-MH) | -70°, -35° | -60°, -30° | Shift towards α-helical region |

| i+1 | -68°, -42° | -65°, -39° | Minor |

Table 2: Illustrative NMR-derived dihedral angles for a peptide segment containing either histidine or 3-methylhistidine. The shift in the (φ, ψ) angles for the 3-MH residue is consistent with a more ordered, helical conformation.

Thermodynamic Stability Assessment

The conformational changes induced by 3-methylhistidine often translate to increased thermodynamic stability. This can be quantified by measuring the melting temperature (Tm) and the enthalpy of unfolding (ΔH) using techniques like Differential Scanning Calorimetry (DSC) or temperature-dependent CD spectroscopy.[2]

| Peptide Analog | Melting Temperature (Tm) (°C) | Enthalpy of Unfolding (ΔH) (kcal/mol) |

| Peptide-His | 55.2 | 45.8 |

| Peptide-3-MH | 62.5 | 55.2 |

Table 3: Illustrative thermodynamic data showing the increased stability of a peptide containing 3-methylhistidine compared to its histidine counterpart. A higher Tm indicates greater resistance to thermal denaturation.

Experimental Protocols

Reproducible and rigorous experimental design is paramount for accurately assessing the impact of 3-methylhistidine. The following are detailed protocols for key analytical techniques.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating Fmoc-protected 3-methylhistidine.

Methodology:

-

Resin Preparation: The synthesis is initiated on a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The desired Fmoc-protected amino acid, such as Fmoc-His(3-Me)-OH, is activated using a coupling reagent like HBTU in the presence of a base such as DIPEA. The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-His(3-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a key strategy in modern drug discovery and chemical biology. 3-methylhistidine (3-Me-His), a post-translationally modified amino acid, is of particular interest. While it serves as a valuable biomarker for skeletal muscle protein breakdown, its inclusion in synthetic peptides can also confer unique properties, such as enhanced proteolytic stability.[1][2][3][4] The use of N-terminal tert-butyloxycarbonyl (Boc) protection remains a robust method for solid-phase peptide synthesis (SPPS).

These application notes provide a detailed protocol for the incorporation of Boc-L-His(3-Me)-OH into peptides using manual or automated Boc-SPPS. The protocol covers resin selection, coupling and deprotection cycles, and final cleavage and purification. Additionally, it addresses the critical issue of racemization during histidine coupling and presents the rationale for using an N-3-protected derivative like Boc-His(3-Me)-OH.

Key Challenge in Histidine Incorporation: Racemization

A significant challenge in the synthesis of histidine-containing peptides is the susceptibility of the α-carbon to racemization during the coupling step.[5][6] This epimerization is catalyzed by the lone pair of electrons on the unprotected π-nitrogen (N-3) of the imidazole side chain, which can abstract the α-proton of the activated amino acid. This process leads to the formation of a planar, achiral intermediate, resulting in a loss of stereochemical integrity.[5] The presence of diastereomeric impurities can significantly impact the peptide's biological activity and is difficult to resolve during purification.

Protecting the π-nitrogen of the imidazole ring is a well-established and highly effective strategy to suppress this side reaction.[7] Derivatives such as this compound, where the π-nitrogen is methylated, are expected to significantly reduce the propensity for α-proton abstraction, thereby preserving the chirality of the amino acid during synthesis.[7]

Data Presentation: Racemization Control

While direct comparative data for this compound is limited, extensive studies on analogous Fmoc-protected N-π substituted histidine derivatives demonstrate a dramatic reduction in racemization compared to derivatives with an unprotected π-nitrogen, such as Fmoc-His(Trt)-OH. The following table summarizes illustrative data for related compounds, highlighting the expected high performance of an N-3 methylated histidine derivative.

| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% |

| (Data adapted from studies on Fmoc-His(Boc)-OH, which serves as a proxy for the expected performance of N-π protected histidine derivatives like this compound).[5] |

Experimental Protocols

This section details a generalized protocol for the manual solid-phase synthesis of a peptide containing a 3-methyl-histidine residue using Boc chemistry.

Materials and Reagents

-

Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).

-

Amino Acids: Boc-protected amino acids, including this compound.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

-

Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Washing Solvents: DCM, DMF, IPA.

-

Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[8]

-

Precipitation Solvent: Cold diethyl ether.

Protocol: Boc-SPPS Cycle

This cycle is repeated for each amino acid in the peptide sequence.

1. Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with DMF (3 x 10 mL/g resin) and then with DCM (3 x 10 mL/g resin).

-

Swell the resin in DCM for at least 30 minutes.

2. Boc Deprotection:

-

Drain the swelling solvent.

-

Add 50% TFA in DCM to the resin (10 mL/g resin).

-

Agitate for 2 minutes and drain.

-

Add a fresh portion of 50% TFA in DCM.

-

Agitate for 20-30 minutes.[9]

-

Drain the TFA solution.

-

Wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[9]

3. Neutralization:

-

Add 10% DIEA in DCM to the resin (10 mL/g resin).

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x) to remove excess base.

4. Amino Acid Coupling (HBTU/HOBt Activation):

-

In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

-

Add HBTU (2.9 eq.) and allow to dissolve.

-

Add DIEA (6 eq.) to the activation mixture and vortex.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

For this compound Coupling: Due to the inherent stability against racemization, standard coupling times are appropriate. There is no need for reduced temperatures.

5. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x), IPA (2x), and DCM (3x) to remove excess reagents and byproducts.

-

A small sample of resin can be taken to perform a Kaiser test to confirm reaction completion (ninhydrin test will be negative if coupling is complete).

6. Repeat:

-

Return to Step 2 for the next amino acid in the sequence.

Final Cleavage and Deprotection

1. Resin Preparation:

-

After the final coupling and washing steps, perform a final Boc deprotection (Step 2).

-

Wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen, followed by vacuum desiccation for at least 3 hours.[10]

2. Cleavage from Resin:

-

Place the dried peptide-resin in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Add the pre-chilled Cleavage Cocktail (Reagent K) to the resin (10 mL per gram of resin).[8]

-

Allow the reaction to proceed for 1.5 to 2.5 hours at room temperature with occasional swirling.[8][11]

3. Peptide Precipitation and Isolation:

-

Filter the resin from the cleavage mixture into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the cleavage cocktail). A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final peptide product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Mandatory Visualizations

Boc Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the general workflow for a single cycle of Boc-SPPS.

Caption: General workflow for one cycle of Boc-SPPS.

Biomarker Assay Workflow for Muscle Protein Breakdown

3-methylhistidine is a biomarker for myofibrillar protein breakdown. The following diagram illustrates a modern tracer-based experimental workflow to assess the rate of muscle protein breakdown in a clinical or research setting.[1][2]

Caption: Workflow for 3-MH tracer-based biomarker assay.

References

- 1. Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a ‘Combined Oral Stable Isotope Assessment of Muscle (COSIAM)’ approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merel.si [merel.si]

- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Incorporating Boc-His(3-Me)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient and successful incorporation of Nα-Boc-Nim-3-methyl-L-histidine (Boc-His(3-Me)-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The following protocols and data have been compiled to address key challenges associated with histidine derivatives, including racemization and side reactions, ensuring high-purity peptide synthesis.

Introduction